BS3 Crosslinker

描述

属性

IUPAC Name |

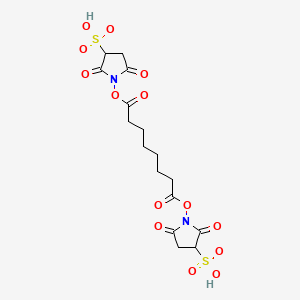

1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLDEYYOISNGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002683 | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-77-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82436-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(sulfosuccinimidyl)suberate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(SULFOSUCCINIMIDYL)SUBERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E647932J7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the BS3 Crosslinker

For researchers, scientists, and drug development professionals, understanding the tools available for elucidating protein interactions and developing novel therapeutics is paramount. Among these tools, the homobifunctional crosslinker, Bis(sulfosuccinimidyl) suberate, commonly known as BS3, stands out for its utility and versatility. This guide provides a comprehensive overview of BS3, its chemical properties, mechanism of action, and detailed protocols for its application in key experimental workflows.

Core Properties and Mechanism of Action

BS3 is a water-soluble, amine-reactive crosslinker widely used in biological research.[1][2] Its key characteristics make it a valuable reagent for studying protein-protein interactions, particularly on the cell surface, and for the synthesis of antibody-drug conjugates (ADCs).[1][3][4]

The core of BS3's functionality lies in its two N-hydroxysulfosuccinimide (Sulfo-NHS) esters located at either end of an 8-atom (11.4 Å) spacer arm.[1][5] These esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][6] This reaction proceeds optimally at a physiological pH range of 7.0 to 9.0.[6][7]

A crucial feature of BS3 is its hydrophilicity, conferred by the sulfonate groups on the NHS rings.[1] This property allows it to be readily dissolved in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.[1][8] Furthermore, its charged nature renders it membrane-impermeable, making it an ideal choice for selectively crosslinking proteins on the exterior of a cell.[1] The resulting crosslink is non-cleavable under physiological conditions, providing a stable linkage for subsequent analysis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the BS3 crosslinker, compiled from various sources for easy comparison.

| Property | Value | Source(s) |

| Molecular Weight | 528.46 g/mol | [1] |

| 572.43 g/mol (disodium salt) | [5][7][8][9] | |

| 572.4 Da (disodium salt) | ||

| 528.47 g/mol | [10][11] | |

| Spacer Arm Length | 11.4 Å | [5][9] |

| Molecular Formula | C16H20N2O14S2 | [1][10][11] |

| C16H18N2O14S2Na2 (disodium salt) | [5][7][8][9] | |

| CAS Number | 82436-77-9 | [1][5][8][9][10] |

| 127634-19-9 (sodium salt) | ||

| Purity | >90% | [7] |

| 99.84% | [11] | |

| Solubility | Water-soluble | [1][7] |

| Soluble in water to 10 mM | ||

| 100 mg/mL in H2O (with sonication) | [10] | |

| 175 mg/mL in DMSO (with sonication) | [10] | |

| Optimal pH Range | 7.0 - 9.0 | [6][7] |

| Storage Temperature | -20°C or lower | [5][9][10] |

| 2-8°C | [7] |

Experimental Protocols

Detailed methodologies for common applications of the this compound are provided below. These protocols are generalized and may require optimization for specific experimental systems.

General Protein Crosslinking Protocol

This protocol outlines the fundamental steps for crosslinking proteins in solution.

-

Reagent Preparation :

-

Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as the Sulfo-NHS esters are moisture-sensitive.[2][5][9]

-

Immediately before use, prepare a stock solution of BS3 (e.g., 10-50 mM) in a non-amine-containing buffer such as 20 mM sodium phosphate, pH 7.4.[2][5][12] Amine-containing buffers like Tris will compete for reaction with the crosslinker and should be avoided.[5]

-

-

Protein Sample Preparation :

-

Crosslinking Reaction :

-

Add the BS3 stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point, with lower protein concentrations generally requiring a higher excess of BS3.[2][14] The final concentration of the crosslinker is typically in the range of 0.25 to 5 mM.[5][14]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][9][14] The reaction rate is slightly slower at lower temperatures.[5]

-

-

Quenching the Reaction :

-

Post-Reaction Cleanup :

-

Analysis :

-

Analyze the crosslinked protein sample using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[13]

-

Immunoprecipitation Crosslinking Protocol

This protocol is designed for covalently linking an antibody to Protein A or Protein G beads to prevent co-elution of antibody chains with the target antigen during immunoprecipitation.[15]

-

Antibody-Bead Conjugation :

-

Incubate your primary antibody with Protein A or Protein G magnetic beads according to the bead manufacturer's protocol to allow for antibody binding.

-

-

Preparation of BS3 and Buffers :

-

Prepare a 100 mM BS3 stock solution in a conjugation buffer (e.g., 20 mM Sodium Phosphate, 0.15M NaCl, pH 7-9).[15]

-

From the stock solution, prepare a 5 mM working solution of BS3 in the conjugation buffer. Both solutions must be made fresh.[15]

-

Prepare a quenching buffer of 1M Tris-HCl, pH 7.5.[15]

-

-

Washing :

-

Wash the antibody-coupled beads twice with 200 µL of conjugation buffer. Use a magnetic stand to separate the beads from the supernatant.[15]

-

-

Crosslinking :

-

Quenching :

-

Final Washes :

-

Wash the crosslinked beads three times with 200 µL of a suitable wash buffer (e.g., PBST).[15]

-

-

Immunoprecipitation :

-

The crosslinked antibody-bead conjugate is now ready for use in your immunoprecipitation experiment to capture the target antigen.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving the this compound.

Caption: General workflow for protein crosslinking using BS3.

Caption: Workflow for immunoprecipitation using BS3-crosslinked antibodies.

Caption: Simplified mechanism of BS3 reaction with a primary amine.

Applications in Drug Development

A significant application of BS3 in drug development is in the creation of Antibody-Drug Conjugates (ADCs).[3][4][10] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells.[4] In this context, BS3 serves as a non-cleavable linker, covalently attaching the antibody to the cytotoxic drug.[3][10] The stability of the amide bond formed by BS3 is critical, ensuring that the ADC remains intact in circulation, minimizing off-target toxicity, and only releasing its payload once the ADC has been internalized by the target cancer cell.[4] The water-solubility and well-defined chemistry of BS3 make it a reliable component in the complex manufacturing process of these advanced therapeutics.[8]

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. covachem.com [covachem.com]

- 3. This compound | CAS#:82436-77-9 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. covachem.com [covachem.com]

- 7. You are being redirected... [bio-world.com]

- 8. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]

- 9. proteochem.com [proteochem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. interchim.fr [interchim.fr]

- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the BS3 Crosslinker: Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) suberate (BS3) is a powerful and widely used chemical crosslinking agent in biological research and drug development. Its unique properties make it an invaluable tool for studying protein-protein interactions, elucidating the structure of protein complexes, and developing antibody-drug conjugates (ADCs). This in-depth technical guide provides a comprehensive overview of the core properties, mechanism of action, and detailed experimental protocols for the effective use of the BS3 crosslinker.

Core Properties of this compound

BS3 is a homobifunctional, amine-reactive, and water-soluble crosslinker. Its key characteristics are summarized in the table below, providing a clear comparison of its quantitative properties.

| Property | Value | References |

| Synonyms | Bis(sulfosuccinimidyl) suberate, Sulfo-DSS | [1] |

| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [1] |

| Molecular Weight | 572.43 g/mol (disodium salt) | [1] |

| Spacer Arm Length | 11.4 Å (8 atoms) | [1] |

| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters | [2] |

| Target Reactivity | Primary amines (-NH₂) | [2] |

| Solubility | Water-soluble (up to 100 mM) | [3] |

| Cell Membrane Permeability | Impermeable | [3] |

| Cleavability | Non-cleavable | |

| Optimal Reaction pH | 7.0 - 9.0 | [2] |

Mechanism of Action

The reactivity of BS3 is directed towards primary amines, which are readily available on the side chains of lysine residues and the N-terminus of proteins. The crosslinking reaction proceeds via a two-step nucleophilic acyl substitution.

First, the primary amine of a protein molecule attacks one of the carbonyl carbons of the Sulfo-NHS esters of the BS3 molecule. This results in the formation of a stable amide bond and the release of a sulfonyl-N-hydroxysuccinimide leaving group. The same reaction then occurs with the second Sulfo-NHS ester group at the other end of the BS3 molecule and a primary amine on a second protein (or the same protein, leading to intramolecular crosslinks). This process results in the covalent linkage of the two protein molecules.

Caption: Reaction of BS3 with primary amines on two proteins.

Experimental Protocols

The successful application of BS3 crosslinking requires careful consideration of experimental conditions. Below are detailed protocols for a general protein crosslinking experiment and a more specific application for studying protein-protein interactions in a cell lysate.

General Protein Crosslinking Protocol

This protocol is suitable for crosslinking purified proteins in solution.

Materials:

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer) at pH 7.0-8.0

-

Quenching solution (1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Protein sample

Procedure:

-

Sample Preparation: Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or gel filtration. The protein concentration should be in the range of 0.1-10 mg/mL.

-

BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer. For example, dissolve 2 mg of BS3 in 70 µL of buffer to make a 50 mM stock solution.[3]

-

Crosslinking Reaction: Add the BS3 stock solution to the protein solution to achieve a final concentration typically between 0.25 and 5 mM. The optimal concentration should be determined empirically. A 10- to 50-fold molar excess of BS3 to protein is a good starting point.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]

-

Analysis: The crosslinked products can be analyzed by SDS-PAGE, followed by Coomassie staining or Western blotting.

Protocol for Crosslinking Protein Complexes in Cell Lysates for Mass Spectrometry Analysis

This protocol is designed for the in-situ analysis of protein-protein interactions within a complex cellular environment.

Materials:

-

Cultured cells

-

PBS (ice-cold)

-

Lysis buffer (amine-free, e.g., HEPES-based buffer with protease inhibitors)

-

This compound

-

Quenching solution (1 M Tris-HCl, pH 7.5, or 1 M Ammonium Bicarbonate)

-

SDS-PAGE equipment

-

Mass spectrometer

Procedure:

-

Cell Harvesting and Washing: Harvest cultured cells and wash them three times with ice-cold PBS to remove any amine-containing media components.[3]

-

Cell Lysis: Lyse the cells in an appropriate amine-free lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Concentration Determination: Determine the protein concentration of the cell lysate using a standard protein assay.

-

Optimization of BS3 Concentration: It is crucial to optimize the BS3 concentration to achieve sufficient crosslinking without causing excessive non-specific crosslinking and protein aggregation. Perform a titration experiment with a range of BS3 concentrations (e.g., 0.5, 1, 2, 5, and 10 mM) on a small aliquot of the lysate.[2] Incubate for 30-60 minutes at room temperature.

-

Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 50 mM or ammonium bicarbonate to 30 mM and incubate for 15 minutes.[2][3]

-

SDS-PAGE Analysis: Analyze the crosslinked samples by SDS-PAGE and Coomassie staining. The optimal BS3 concentration will show the appearance of higher molecular weight bands corresponding to crosslinked complexes, with minimal smearing or loss of protein from the gel.[4]

-

Large-Scale Crosslinking: Once the optimal BS3 concentration is determined, perform a large-scale crosslinking reaction.

-

Sample Preparation for Mass Spectrometry: The crosslinked protein mixture can be further purified by size-exclusion chromatography or directly processed for mass spectrometry analysis. This typically involves reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

Mass Spectrometry Analysis: Analyze the digested peptide mixture by LC-MS/MS to identify the crosslinked peptides. Specialized software is then used to identify the specific amino acid residues that have been crosslinked, providing insights into the spatial arrangement of proteins within a complex.[5]

Caption: A typical workflow for studying protein interactions in cell lysates using BS3.

Conclusion

The this compound is a versatile and indispensable reagent for researchers in various fields of life sciences. Its water-solubility and membrane impermeability make it particularly suitable for studying cell surface protein interactions under physiological conditions. By understanding its core properties and following well-defined experimental protocols, scientists can effectively utilize BS3 to gain valuable insights into the intricate world of protein interactions and cellular machinery. Careful optimization of reaction conditions is paramount to achieving specific and meaningful crosslinking results.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the BS3 Crosslinker

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount to success. This guide provides a comprehensive overview of the homobifunctional crosslinker, Bis(sulfosuccinimidyl) suberate, commonly known as BS3. We will delve into its chemical properties, structure, and provide detailed methodologies for its application in studying protein-protein interactions.

Core Concepts: Chemical Formula and Structure

BS3 is a water-soluble, non-cleavable, and membrane-impermeable crosslinking agent widely used in biological research.[1] Its utility stems from its two identical N-hydroxysulfosuccinimide (sulfo-NHS) ester reactive groups that specifically target primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus of polypeptides.[2][3] The reaction forms a stable amide bond, covalently linking proteins that are in close proximity.[2][4]

The chemical identity of BS3 can be represented in two forms: the free acid and its more commonly used disodium salt. The disodium salt exhibits excellent water solubility, eliminating the need for organic solvents that could potentially disrupt protein structure.[2][5]

Chemical Structure:

The core structure of BS3 consists of an 8-carbon spacer arm, which provides a defined spatial relationship of 11.4 Å between the conjugated molecules.[6]

-

IUPAC Name (Disodium Salt): disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

-

SMILES (Disodium Salt): C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of the BS3 crosslinker are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C16H18N2Na2O14S2 (Disodium Salt) | [6] |

| C16H20N2O14S2 (Free Acid) | [7] | |

| Molecular Weight | 572.43 g/mol (Disodium Salt) | [6] |

| 528.47 g/mol (Free Acid) | [7][8] | |

| CAS Number | 82436-77-9 (Free Acid) | [6][9] |

| Spacer Arm Length | 11.4 Å | [6] |

| Reactivity | Primary amines (-NH2) | [2] |

| Optimal pH of Reaction | 7.0 - 9.0 | [3] |

| Solubility (Disodium Salt) | Up to ~100 mM in water | [1][3] |

| 175 mg/mL in DMSO | [7] | |

| 100 mg/mL in H2O | [7] | |

| Appearance | White to off-white solid |

Experimental Protocols

The following are detailed methodologies for common applications of the this compound. It is crucial to note that BS3 is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[3][6]

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins in solution.

-

Sample Preparation:

-

Prepare the protein sample in an amine-free buffer at a pH between 7 and 9. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[5] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the crosslinker.[6]

-

The protein concentration should be optimized for the specific interaction being studied.

-

-

BS3 Solution Preparation:

-

Crosslinking Reaction:

-

Add the BS3 stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[5][6] A 20-fold molar excess of crosslinker to protein is a common starting point.[6]

-

Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, or on ice for a slightly longer duration.[6]

-

-

Quenching the Reaction:

-

Analysis:

-

The crosslinked products can be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting proteins.[10]

-

Protocol for Cell Surface Protein Crosslinking

BS3's membrane impermeability makes it an ideal reagent for studying interactions between proteins on the cell surface.[2][11]

-

Cell Preparation:

-

Crosslinking Reaction:

-

Quenching and Cell Lysis:

-

Quench the reaction by adding a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20 mM.[3]

-

Incubate for 15 minutes.

-

Proceed with cell lysis using an appropriate lysis buffer to extract the crosslinked cell surface proteins for downstream analysis.

-

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the chemical crosslinking of proteins followed by mass spectrometry analysis, a common application for the this compound.

This guide provides a foundational understanding of the this compound and its application in research. For specific experimental designs, further optimization of reaction conditions may be necessary.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]

- 10. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 11. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

BS3 Crosslinker: A Technical Guide to Spacer Arm Length and its Significance in Elucidating Protein Interactions

For Immediate Release

This technical guide provides an in-depth exploration of the Bis(sulfosuccinimidyl) suberate (BS3) crosslinker, a vital tool for researchers, scientists, and drug development professionals. The focus of this document is to detail the critical role of the BS3 spacer arm in studying protein-protein interactions and to provide comprehensive methodologies for its application.

Introduction to BS3 Crosslinker

Bis(sulfosuccinimidyl) suberate, commonly known as BS3, is a homobifunctional, water-soluble, and amine-reactive crosslinker.[1][2][3] Its utility in biological research stems from its ability to covalently link proteins that are in close proximity, thereby providing a "snapshot" of transient or weak interactions. The key features of BS3 include its N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of an 8-carbon spacer arm, which react specifically with primary amines (such as the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[1][4]

A significant advantage of BS3 is its water-solubility, conferred by the sulfonyl groups, which allows for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents that can disrupt protein structure.[1][5][6] Furthermore, its charged nature prevents it from crossing cell membranes, making it an ideal reagent for specifically studying cell surface protein interactions.[1][6]

Quantitative Data Summary

The precise molecular characteristics of the this compound are essential for interpreting experimental results. The following table summarizes the key quantitative data for BS3.

| Property | Value | Reference(s) |

| Spacer Arm Length | 11.4 Å | |

| Molecular Weight | 572.43 g/mol (disodium salt) | [7] |

| Chemical Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [7] |

| CAS Number | 82436-77-9 | [7] |

| Reactivity | Primary amines (-NH₂) | [1][6] |

| Optimal pH Range | 7.0 - 9.0 | [6] |

The Significance of the 11.4 Å Spacer Arm

The 11.4 Å spacer arm of BS3 is a critical determinant of its crosslinking capability and dictates the spatial constraints for identifying protein interactions. This fixed distance acts as a "molecular ruler," ensuring that only proteins or domains of proteins within this specific range can be covalently linked.

The significance of this defined spacer arm length is multifold:

-

Mapping Protein Topography: By successfully crosslinking two residues, it can be inferred that these residues are located within a maximum distance of 11.4 Å of each other in the native protein structure. This information is invaluable for computational modeling and refining the three-dimensional structures of proteins and protein complexes.

-

Discriminating Between Interaction Interfaces: In large protein complexes, the use of crosslinkers with varying spacer arm lengths can help to map the different interaction surfaces. The 11.4 Å reach of BS3 provides a specific window for identifying proximal lysines.

-

Avoiding Non-Specific Crosslinking: A shorter spacer arm reduces the likelihood of capturing random, non-physiological interactions that might occur with longer, more flexible crosslinkers.

Detailed Experimental Protocols

The successful application of BS3 crosslinking requires careful attention to experimental parameters. Below are detailed protocols for two common applications: crosslinking of cell surface proteins and preparation of crosslinked samples for mass spectrometry analysis.

Protocol for Crosslinking Cell Surface Proteins

This protocol is designed for the specific labeling and analysis of proteins expressed on the plasma membrane of living cells.

Materials:

-

Cells of interest grown in appropriate culture plates.

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold.

-

This compound powder.

-

Quenching buffer: 1 M Tris-HCl, pH 7.5.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Scraper or cell lifter.

Procedure:

-

Cell Preparation: Grow cells to the desired confluency. On the day of the experiment, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[6]

-

BS3 Preparation: Immediately before use, prepare a 2 mM solution of BS3 in ice-cold PBS (pH 8.0). It is crucial to prepare this solution fresh as the sulfo-NHS esters are susceptible to hydrolysis.[8]

-

Crosslinking Reaction: Aspirate the final PBS wash and add the BS3 solution to the cells. A typical final concentration of BS3 is 1-5 mM.[6] Incubate the reaction on ice for 30 minutes to 2 hours, or at room temperature for 30 minutes.[6] The optimal time and temperature should be determined empirically for the specific system.

-

Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6] Incubate for 15 minutes at room temperature with gentle agitation. The primary amines in the Tris buffer will react with and inactivate any unreacted BS3.

-

Cell Lysis: Aspirate the quenching solution and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to the cells and scrape them from the plate.

-

Sample Processing: Incubate the cell lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Analysis: The supernatant containing the crosslinked cell surface proteins is now ready for downstream analysis by SDS-PAGE, Western blotting, or immunoprecipitation.

Protocol for In-Solution Crosslinking and Mass Spectrometry Analysis

This protocol outlines the steps for crosslinking a purified protein or protein complex in solution, followed by preparation for mass spectrometry (XL-MS) to identify the crosslinked peptides.

Materials:

-

Purified protein or protein complex in a non-amine-containing buffer (e.g., HEPES or PBS), pH 7.2-8.0.

-

This compound powder.

-

Quenching buffer: 1 M Ammonium Bicarbonate.

-

Urea (8 M).

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Sequencing-grade trypsin.

-

Formic acid.

-

C18 desalting spin columns.

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). The protein concentration should be optimized, typically in the low micromolar range.[9]

-

BS3 Preparation: Prepare a fresh stock solution of BS3 in the reaction buffer.

-

Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a desired molar excess (e.g., 25:1 to 100:1 crosslinker to protein).[9] Incubate the reaction for 30-60 minutes at room temperature.[9]

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50 mM and incubating for 30 minutes at room temperature.[10]

-

Reduction and Alkylation: Denature the crosslinked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Proteolytic Digestion: Dilute the sample with a compatible buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M. Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:20 and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1%. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

-

Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. Specialized software is required to identify the crosslinked peptides from the complex tandem mass spectra.[9]

Visualizing the BS3 Crosslinking Workflow and Reaction

To further clarify the processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. covachem.com [covachem.com]

- 3. medkoo.com [medkoo.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Protein Crosslinking with BS3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of protein crosslinking using the homobifunctional crosslinker Bis(sulfosuccinimidyl) suberate (BS3). It covers the core principles, experimental protocols, and data analysis considerations for researchers and professionals in drug development.

Introduction to BS3 Crosslinker

Bis(sulfosuccinimidyl) suberate (BS3) is a popular chemical crosslinker used to covalently link proteins and other molecules containing primary amines.[1][2] It is a water-soluble analog of Disuccinimidyl suberate (DSS), a feature that allows for crosslinking reactions to be conducted in aqueous solutions without the need for organic solvents that can disrupt protein structure.[3][4]

BS3 is a homobifunctional crosslinker, meaning it has two identical reactive groups, which are N-hydroxysulfosuccinimide (Sulfo-NHS) esters.[1][3] These esters react specifically with primary amines (-NH2), found at the N-terminus of polypeptides and on the side chains of lysine residues, to form stable amide bonds.[5][6] The reaction is most efficient in the pH range of 7 to 9.[5][7]

A key characteristic of BS3 is its membrane impermeability due to its charged sulfonate groups.[6][8] This property makes it an ideal reagent for selectively crosslinking proteins on the cell surface, preventing reactions with intracellular proteins.[5][8] The spacer arm of BS3 is 11.4 Å long and is not cleavable under typical biological conditions.[9]

Core Principles and Mechanism of Action

The crosslinking reaction with BS3 involves the nucleophilic attack of a primary amine on one of the Sulfo-NHS esters. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide. The second Sulfo-NHS ester at the other end of the BS3 molecule can then react with another primary amine on the same or a different protein, resulting in an intra- or intermolecular crosslink, respectively.

The primary competitor to the crosslinking reaction is the hydrolysis of the Sulfo-NHS esters in the aqueous buffer.[5] The rate of hydrolysis increases with pH.[5] Therefore, it is crucial to prepare BS3 solutions immediately before use and to perform the reaction within a reasonable timeframe.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful protein crosslinking using BS3.

Table 1: Recommended Reaction Conditions for BS3 Crosslinking

| Parameter | Recommended Range | Notes | Source(s) |

| BS3 Concentration | 0.25 - 5 mM | Optimal concentration is protein-dependent and should be determined empirically. Higher concentrations can lead to protein precipitation or smearing on gels. | [5][9][11] |

| Molar Excess of BS3 over Protein | 10-fold to 50-fold | For protein concentrations > 5 mg/mL, a 10-fold excess is often sufficient. For lower protein concentrations (< 5 mg/mL), a 20- to 50-fold excess may be necessary. | [1][5][12] |

| pH | 7.0 - 9.0 | The reaction rate increases with pH, but so does the rate of hydrolysis of the Sulfo-NHS esters. A pH of 7.0-8.0 is a common starting point. | [1][5][13] |

| Incubation Temperature | 4°C to Room Temperature (~23°C) | Room temperature reactions are typically faster (30-60 minutes). Reactions on ice are slower (2-4 hours) but can help to preserve the stability of sensitive proteins. | [1][12][14] |

| Incubation Time | 30 minutes to 4 hours | Shorter times are used at room temperature, while longer times are necessary at 4°C. | [1][2][12] |

| Quenching Agent Concentration | 10 - 60 mM | Tris or glycine are commonly used to quench the reaction by reacting with excess BS3. | [1][9] |

Table 2: Suitable Buffers for BS3 Crosslinking

| Buffer | Concentration | pH Range | Notes | Source(s) |

| Phosphate Buffered Saline (PBS) | 1X (e.g., 0.1 M Phosphate, 0.15 M NaCl) | 7.2 - 8.0 | A commonly used and generally compatible buffer. | [1][15] |

| HEPES | 20 - 50 mM | 7.0 - 8.5 | A good alternative to phosphate-based buffers. | [12][13] |

| Carbonate/Bicarbonate | 100 mM | 8.0 - 9.0 | Suitable for reactions requiring a slightly higher pH. | [1][12] |

| Borate | 50 mM | 8.0 - 9.0 | Another option for higher pH crosslinking. | [5][12] |

Note: Buffers containing primary amines, such as Tris, are incompatible with the crosslinking reaction and should be avoided until the quenching step.[13][16]

Experimental Protocols and Workflows

General Workflow for Protein Crosslinking

The following diagram illustrates a typical workflow for a protein crosslinking experiment using BS3.

Caption: General workflow for a BS3 protein crosslinking experiment.

Detailed Protocol for Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of cultured cells.

Materials:

-

Cells cultured in appropriate plates

-

Phosphate Buffered Saline (PBS), pH 8.0, ice-cold

-

This compound

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Lysis buffer

Procedure:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[5]

-

Immediately before use, prepare a fresh solution of BS3 in ice-cold PBS (pH 8.0) to the desired final concentration (typically 1-5 mM).[5]

-

Aspirate the final PBS wash and add the BS3 solution to the cells.

-

Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[5] Performing the incubation at 4°C can help reduce the internalization of the crosslinker.[17]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or Glycine.[5]

-

Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.[5]

-

Wash the cells twice with ice-cold PBS.

-

Proceed with cell lysis and downstream analysis, such as immunoprecipitation or western blotting.

Protocol for Crosslinking Antibody to Immobilized Protein A or G

This protocol is useful for creating stable antibody-resin conjugates for applications like immunoprecipitation, preventing the co-elution of antibody heavy and light chains.[18]

Materials:

-

Immobilized Protein A or Protein G resin

-

Antibody in an amine-free buffer (e.g., PBS)

-

This compound

-

Conjugation Buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9)[18]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[18]

Procedure:

-

Bind the antibody to the Protein A or G resin according to the manufacturer's instructions. Ensure the binding and wash buffers are free of primary amines.[16]

-

Wash the antibody-bound resin twice with the conjugation buffer.[18]

-

Immediately before use, prepare a 5 mM solution of BS3 in the conjugation buffer.[18]

-

Resuspend the resin in the BS3 solution.

-

Incubate for 30 minutes at room temperature with gentle mixing.[18]

-

Quench the reaction by adding the quenching buffer.

-

Incubate for 15 minutes at room temperature with gentle mixing.[18]

-

Wash the crosslinked resin three times with PBS or another suitable buffer before proceeding with your application.[18]

Advanced Applications and Signaling Pathway Analysis

Quantitative Crosslinking Mass Spectrometry (QCLMS)

Quantitative analysis of protein conformational changes can be achieved using a comparative crosslinking strategy with deuterated and non-deuterated BS3.[14][19] In this approach, two different states of a protein or protein complex (e.g., with and without a ligand) are crosslinked separately with light (d0) and heavy (d4) isotopes of BS3. The samples are then mixed, digested, and analyzed by mass spectrometry. The ratio of the light and heavy crosslinked peptides provides a quantitative measure of the conformational changes between the two states.[19]

Caption: Workflow for quantitative crosslinking mass spectrometry.

Troubleshooting

| Problem | Possible Cause | Suggested Solution | Source(s) |

| No or low crosslinking efficiency | Inactive BS3 due to hydrolysis. | Prepare fresh BS3 solution immediately before use. Ensure BS3 is stored under desiccated conditions. | [5][10] |

| Incompatible buffer. | Use a buffer free of primary amines (e.g., PBS, HEPES) in the pH range of 7-9. | [13][16] | |

| Insufficient BS3 concentration. | Optimize the molar excess of BS3 to protein. | [1][5][12] | |

| Protein precipitation or aggregation | Excessive crosslinking. | Reduce the concentration of BS3 or the incubation time. | [11] |

| Smearing on SDS-PAGE gel | High degree of non-specific crosslinking. | Decrease the BS3 concentration and/or the incubation time. | [11] |

Conclusion

BS3 is a versatile and powerful tool for studying protein-protein interactions, protein structure, and for the development of bioconjugates. Its water-solubility and membrane-impermeability offer distinct advantages for specific applications. By carefully optimizing reaction conditions and employing appropriate analytical techniques, researchers can obtain valuable insights into complex biological systems. This guide provides a solid foundation for the successful application of BS3 in a variety of research and development settings.

References

- 1. covachem.com [covachem.com]

- 2. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 3. cyanagen.com [cyanagen.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 7. You are being redirected... [bio-world.com]

- 8. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. proteochem.com [proteochem.com]

- 11. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

- 13. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 14. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. proteochem.com [proteochem.com]

- 17. interchim.fr [interchim.fr]

- 18. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - DE [thermofisher.com]

- 19. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protein Architectures: An In-depth Technical Guide to Bis(sulfosuccinimidyl)suberate (BS3) Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Bis(sulfosuccinimidyl)suberate (BS3), a powerful chemical cross-linking agent, in the intricate exploration of protein complex structures. From elucidating protein-protein interactions to capturing dynamic conformational changes, BS3 has emerged as an indispensable tool in structural biology and drug discovery.

Introduction to BS3: A Versatile Tool for Structural Proteomics

Bis(sulfosuccinimidyl)suberate (BS3) is a water-soluble, homobifunctional, and amine-reactive cross-linker.[1][2][3] Its primary application lies in covalently linking proteins or other molecules that are in close proximity, thereby providing valuable distance constraints for structural modeling.[4] The water-soluble nature of BS3, conferred by its terminal sulfonyl groups, makes it ideal for use in physiological buffer conditions without the need for organic solvents that could perturb protein structure.[2][5] Furthermore, as a charged molecule, BS3 is membrane-impermeable, rendering it particularly useful for studying cell-surface protein interactions.[1][2]

The core of BS3's functionality lies in its two N-hydroxysulfosuccinimide (Sulfo-NHS) esters located at either end of an 8-atom (11.4 Å) spacer arm.[5][6] These esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][4] This specificity simplifies the subsequent analysis of cross-linked products.

Mechanism of Action

The cross-linking reaction with BS3 is a two-step nucleophilic acyl substitution. The primary amine of a protein residue attacks one of the Sulfo-NHS esters of the BS3 molecule, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide. If a second primary amine from the same or a different protein is sufficiently close, the second Sulfo-NHS ester of the same BS3 molecule will react in a similar manner, resulting in a covalent cross-link between the two protein residues.

Experimental Protocols

Precise and reproducible experimental design is paramount for successful BS3 cross-linking studies. The following sections outline key considerations and a general protocol.

Materials and Reagents

| Reagent | Specifications | Storage |

| BS3 (Bis(sulfosuccinimidyl)suberate) | High purity | Store at -20°C or lower in a desiccator.[4][6] BS3 is moisture-sensitive.[1][4] |

| Protein Sample | High purity is crucial.[7] | Store under conditions that maintain protein integrity and native conformation. |

| Reaction Buffer | Amine-free buffer, e.g., HEPES, PBS (pH 7-9).[1][4][7] | Room temperature or 4°C. |

| Quenching Buffer | e.g., 1M Tris-HCl, pH 7.5 or Ammonium Bicarbonate.[1][8] | Room temperature. |

| Organic Solvent (for DSS) | Anhydrous DMSO or DMF for the water-insoluble analog DSS.[1][4] | Room temperature, desiccated. |

General Cross-Linking Protocol

The following is a generalized protocol for in-solution cross-linking of purified protein complexes. Optimal conditions, particularly BS3 concentration and incubation time, should be empirically determined for each specific system.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the protein sample is in a compatible amine-free buffer (e.g., HEPES, PBS) at a suitable concentration.[7][8] Protein concentrations in the range of 10-20 µM are often recommended.[7]

-

BS3 Solution Preparation: Immediately before use, dissolve BS3 powder in the reaction buffer to the desired stock concentration.[4][8] BS3 solutions should be prepared fresh as the NHS-ester moiety is susceptible to hydrolysis.[1][4]

-

Cross-Linking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of cross-linker to protein is a common starting point.[1] Typical final BS3 concentrations range from 0.25 to 5 mM.[1][4][6]

-

Incubation: Incubate the reaction mixture for a defined period. Common incubation times range from 30 minutes to 2 hours, at temperatures from 4°C to room temperature.[1][8]

-

Quenching: Terminate the reaction by adding a quenching buffer containing primary amines, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM.[1][8] This will react with and neutralize any unreacted BS3. Incubate for an additional 15 minutes.[1][4]

-

Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE to visualize cross-linked species or mass spectrometry for identification of cross-linked peptides.

Quantitative Cross-Linking Mass Spectrometry (QCLMS)

To study conformational changes or differences in protein interactions between two states (e.g., with and without a ligand), a quantitative approach using isotopically labeled BS3 can be employed.[9][10] Deuterated BS3 (BS3-d4) is commonly used in conjunction with non-deuterated BS3 (BS3-d0).[2][9]

In this workflow, two separate protein samples representing different conformational states are independently cross-linked, one with BS3-d0 and the other with BS3-d4.[9] The samples are then mixed, digested, and analyzed by mass spectrometry. The relative abundance of a particular cross-link in each state can be determined by comparing the signal intensities of the "light" (d0) and "heavy" (d4) isotopic forms of the cross-linked peptides.[9][11]

Data Presentation and Interpretation

The primary output of a cross-linking mass spectrometry experiment is a list of identified cross-linked residue pairs. This data provides distance constraints that can be used to model the three-dimensional structure of a protein or protein complex.

| Parameter | Typical Range/Value | Significance | Reference |

| BS3 Concentration | 0.25 - 5 mM | Affects the extent of cross-linking. Too low may yield insufficient data; too high can lead to extensive, non-specific cross-linking and aggregation. | [1][4][6] |

| Protein Concentration | 10 - 20 µM | Influences the balance between intra- and inter-molecular cross-linking. | [7] |

| Incubation Time | 30 min - 2 hours | Determines the reaction time. Shorter times may capture transient interactions. | [1][8] |

| Incubation Temperature | 4°C - 30°C | Lower temperatures can reduce protein dynamics and degradation but will slow the reaction rate. | [1][4] |

| Quencher Concentration | 20 - 50 mM | Ensures complete termination of the cross-linking reaction. | [1] |

| BS3 Spacer Arm Length | 11.4 Å | Provides a maximum distance constraint between the alpha-carbons of the cross-linked lysine residues. | [6] |

| Mass Shift (BS3-d4) | 4 Da | The mass difference introduced by the deuterated cross-linker, enabling quantitative analysis. | [2] |

Applications in Drug Development

The insights gained from BS3 cross-linking studies have significant implications for drug development:

-

Target Validation: By confirming protein-protein interactions within a disease-related pathway, BS3 can help validate novel drug targets.

-

Mechanism of Action Studies: BS3 can be used to map the binding site of a small molecule inhibitor or to characterize the conformational changes induced upon drug binding.[9]

-

Biologic Drug Development: In the development of antibody-drug conjugates (ADCs), BS3 and similar cross-linkers are used to conjugate the cytotoxic payload to the antibody.[12]

-

Quality Control: Cross-linking can be used to assess the oligomeric state and stability of protein therapeutics.

Conclusion

BS3 is a robust and versatile chemical cross-linker that provides a powerful means to investigate the structure and dynamics of protein complexes. When coupled with mass spectrometry, it offers residue-level resolution of protein interactions, making it an invaluable technique for academic research and industrial drug development. The detailed protocols and quantitative approaches described in this guide provide a solid foundation for researchers to successfully apply BS3 in their own structural proteomics workflows.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 3. cyanagen.com [cyanagen.com]

- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 5. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 8. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 9. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to BS3: The Water-Soluble Crosslinker for Cell Surface Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of BS3 (Bis(sulfosuccinimidyl) suberate), a water-soluble and membrane-impermeable crosslinker. Its unique characteristics make it an invaluable tool for studying protein-protein interactions, particularly on the cell surface, with significant implications for drug development and biological research.

Core Concepts: Understanding BS3

BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] This means it has two identical reactive groups that specifically target primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[1][2] The reaction between the NHS ester and a primary amine forms a stable and effectively irreversible amide bond.[1][2] What sets BS3 apart is the presence of sulfonate groups on its NHS rings, which confer high water solubility.[2][3]

The key features of BS3 are summarized below:

| Property | Description | Reference |

| Solubility | Highly soluble in water (up to 100 mM), eliminating the need for organic solvents that can disrupt protein structure. | [1][2] |

| Reactivity | Reacts with primary amines at pH 7-9 to form stable amide bonds. | [1] |

| Spacer Arm | Possesses an 8-atom (11.4 Å) spacer arm that is non-cleavable under physiological conditions. | [2][4] |

| Membrane Impermeability | The charged sulfonate groups prevent BS3 from crossing the cell membrane, restricting its crosslinking activity to the cell surface. | [2] |

The Advantage of Water Solubility

The water-soluble nature of BS3 offers several distinct advantages over its membrane-permeable analog, disuccinimidyl suberate (DSS).[1][2]

| Advantage | Description | Reference |

| Preservation of Protein Structure | By avoiding the use of organic solvents like DMSO or DMF, which are necessary to dissolve DSS, BS3 minimizes the risk of altering the native conformation and function of proteins. | [2] |

| Physiological Reaction Conditions | Crosslinking reactions can be performed in aqueous buffers at physiological pH, more closely mimicking the natural cellular environment.[5] | |

| Simplified Protocols | Direct dissolution in aqueous buffers simplifies experimental workflows.[6] | |

| Targeted Cell-Surface Crosslinking | The inability of BS3 to penetrate the cell membrane allows for the specific investigation of extracellular and cell-surface protein interactions.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of BS3. Below are protocols for common applications.

General Protein Crosslinking Protocol

This protocol outlines the basic steps for crosslinking proteins in solution.

-

Reagent Preparation : Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare a stock solution of BS3 (e.g., 50 mM) in an amine-free buffer such as 20 mM sodium phosphate, pH 7.4.[4] This solution should be prepared immediately before use as the NHS ester moiety is susceptible to hydrolysis.[1]

-

Protein Sample Preparation : Ensure the protein sample is in an amine-free buffer (e.g., PBS) at a pH between 7 and 9.[1]

-

Crosslinking Reaction : Add the BS3 stock solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 5 mM.[4] The optimal molar excess of BS3 to protein will need to be determined empirically but a 20-fold molar excess is a common starting point.[4]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.[4][6]

-

Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 10-50 mM.[1][6] Incubate for 15-20 minutes at room temperature.[6][7]

-

Downstream Analysis : The crosslinked sample can then be analyzed by techniques such as SDS-PAGE, mass spectrometry, or immunoprecipitation. Unreacted crosslinker can be removed by dialysis or gel filtration.[6]

Crosslinking of Cell Surface Proteins

This protocol is designed for the specific labeling of proteins on the exterior of cells.

-

Cell Preparation : Harvest cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins and amines from the culture medium.[1] Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.[1]

-

Crosslinking Reaction : Add BS3 to the cell suspension to a final concentration of 1-5 mM.[1]

-

Incubation : Incubate for 30 minutes at room temperature or 1 hour at 4°C with gentle mixing.[1]

-

Quenching : Quench the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 7.5) and incubating for 15 minutes.[1]

-

Cell Lysis and Analysis : Wash the cells to remove excess reagent and quenching buffer. The cells can then be lysed, and the crosslinked protein complexes analyzed by immunoprecipitation and Western blotting or mass spectrometry.

Antibody Crosslinking for Immunoprecipitation

This protocol describes how to covalently link an antibody to Protein A or Protein G beads, preventing its co-elution with the target antigen.[7]

-

Antibody Immobilization : Bind the antibody to Protein A or Protein G beads according to the manufacturer's protocol. Ensure the antibody is in an amine-free buffer.[8]

-

Bead Washing : Wash the antibody-bound beads twice with a conjugation buffer (e.g., 20 mM Sodium Phosphate, 0.15M NaCl, pH 7-9).[7]

-

BS3 Preparation : Prepare a 5 mM solution of BS3 in the conjugation buffer immediately before use.[7]

-

Crosslinking Reaction : Resuspend the beads in the 5 mM BS3 solution and incubate for 30 minutes at room temperature with gentle rotation.[7]

-

Quenching : Add a quenching buffer (e.g., 1 M Tris HCl, pH 7.5) and incubate for an additional 15 minutes.[7]

-

Final Washes : Wash the beads three times with an appropriate buffer (e.g., PBST) to remove any non-crosslinked antibody and excess reagents.[7] The beads are now ready for the immunoprecipitation experiment.

Visualizing Workflows and Pathways

General BS3 Crosslinking Workflow

Caption: A generalized workflow for protein crosslinking using BS3.

Cell Surface Protein Crosslinking Logic

Caption: Logical comparison of BS3 and DSS in cell crosslinking.

Antibody-Bead Crosslinking for Immunoprecipitation

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medkoo.com [medkoo.com]

- 6. covachem.com [covachem.com]

- 7. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. proteochem.com [proteochem.com]

Membrane Permeability of BS3 Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) suberate (BS3) is a homobifunctional, amine-reactive crosslinking agent widely utilized in biological research.[1][2] Its chemical structure features an 8-atom spacer arm with an N-hydroxysulfosuccinimide (NHS) ester at each end, allowing for the covalent linkage of proteins and other molecules containing primary amines.[3] A defining characteristic of BS3 is the presence of sulfonate (–SO₃⁻) groups on the N-hydroxysuccinimide rings. These charged groups render the molecule highly water-soluble and, critically, membrane-impermeable.[4][5] This property makes BS3 an indispensable tool for selectively studying protein interactions on the cell surface, as it is designed to not cross the lipid bilayer of intact cells.[6]

In contrast, its non-sulfonated analog, disuccinimidyl suberate (DSS), is hydrophobic and readily permeates cell membranes, making it suitable for intracellular crosslinking.[7] The strategic choice between BS3 and DSS is therefore dictated by the experimental goal of targeting extracellular versus intracellular proteins.[8] This guide provides a comprehensive technical overview of the membrane permeability of BS3, including its chemical basis, experimental validation protocols, and visual workflows for researchers.

Core Principle: Why BS3 Is Membrane Impermeable

The plasma membrane of a cell is a hydrophobic lipid bilayer that restricts the passive diffusion of large, hydrophilic, and charged molecules. The membrane impermeability of BS3 is a direct consequence of its chemical structure:

-

Hydrophilicity and Charge: The sulfonate groups on the sulfo-NHS esters are negatively charged at physiological pH.[3] This charge, combined with the overall polar nature of the molecule, makes it highly soluble in water but prevents it from partitioning into and diffusing across the hydrophobic core of the cell membrane.[1][8]

-

Water Solubility: BS3's water solubility (up to ~100 mM) eliminates the need for organic solvents like DMSO or DMF, which are required to dissolve DSS.[3][7] The avoidance of these solvents is crucial for maintaining the structural integrity of the cell membrane and preventing artifactual increases in permeability.

This inherent property allows researchers to confidently label, stabilize, and identify protein interactions exclusively on the exterior of living cells.[6]

Quantitative Data Summary

Direct quantitative metrics for the permeability of BS3 (e.g., apparent permeability coefficient, Papp) are not commonly reported in the literature, precisely because the molecule is designed and widely accepted to be impermeable to intact cell membranes. The primary "quantitative" assessment is often the confirmation of its specific action on cell surface proteins without affecting intracellular proteins.

The table below summarizes the key properties and expected experimental outcomes that substantiate its classification as a membrane-impermeable agent.

| Property / Parameter | Observation | Rationale / Implication |

| Chemical Nature | Hydrophilic, negatively charged sulfo-NHS esters[3] | Prevents passive diffusion across the hydrophobic lipid bilayer.[1] |

| Water Solubility | High (up to ~100 mM in aqueous buffers)[3] | Avoids the use of membrane-perturbing organic solvents.[8] |

| Intracellular Protein Crosslinking | Not observed in healthy, intact cells | Confirms that BS3 does not gain significant access to the cytoplasm.[6] |

| Target Specificity | Covalently links cell surface proteins[2] | Ideal for studying the extracellular interactome. |

| Cytotoxicity | Low at typical working concentrations (0.25-5 mM)[7][9] | High concentrations may compromise membrane integrity, an important experimental consideration. |

Experimental Protocols for Verifying Membrane Impermeability

To validate the membrane impermeability of BS3 within a specific experimental context, several robust methods can be employed. A common strategy involves a comparative analysis with the membrane-permeable analog, DSS.

Protocol: Western Blot Analysis of a Cytosolic Protein

This protocol is designed to detect any unintended crosslinking of an abundant intracellular protein (e.g., GAPDH), which would only occur if BS3 breached the cell membrane.

Experimental Workflow:

Caption: Western blot workflow to compare intracellular effects of BS3 and DSS.

Methodology:

-

Cell Preparation:

-

Crosslinker Treatment:

-

Prepare fresh BS3 and DSS solutions immediately before use. Dissolve BS3 in PBS and DSS in DMSO.

-

Divide cells into three groups: No Treatment, BS3-treated, and DSS-treated.

-

Add the crosslinker to a final concentration of 1-2 mM.

-

Incubate for 30 minutes at 4°C (on ice) to minimize endocytosis.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[7]

-

Incubate for 15 minutes at room temperature.

-

-

Lysis and Protein Analysis:

-

Pellet and wash the cells to remove the quenching buffer.

-

Lyse the cells using a standard RIPA buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against a known, abundant cytosolic protein (e.g., GAPDH or Tubulin).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

-

-

Expected Outcome:

-

BS3-treated lane: Should show a single, sharp band at the correct molecular weight for GAPDH, identical to the untreated control.

-

DSS-treated lane: Should show a decrease in the monomeric GAPDH band and the appearance of higher molecular weight smears or bands, indicating intracellular crosslinking.

-

Protocol: Cell Viability Assay (e.g., Trypan Blue Exclusion)

This protocol assesses membrane integrity following BS3 treatment. A significant loss of viability suggests membrane damage, which could be a prerequisite for BS3 entry.

Logical Relationship of BS3 and Membrane Integrity:

Caption: High BS3 concentrations can compromise membrane integrity and reduce cell viability.

Methodology:

-

Cell Treatment:

-

Prepare cell suspensions and treat with a range of BS3 concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM) for 30-60 minutes at 4°C. Include an untreated control.

-

-

Staining:

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

-

Microscopy and Counting:

-

Load the mixture into a hemocytometer.

-

Under a light microscope, count the number of viable (unstained, bright) and non-viable (stained, blue) cells.

-

-

Calculation:

-

Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.

-

-

Expected Outcome: Cell viability should remain high at typical working concentrations of BS3. A sharp drop in viability at higher concentrations would indicate membrane-compromising cytotoxicity.

Factors Influencing BS3 Permeability

While BS3 is robustly impermeable under ideal conditions, certain factors can compromise its effectiveness:

-

Membrane Integrity: The most critical factor. Experiments should always be performed on healthy, intact cells. Apoptotic or necrotic cells will have compromised membranes that BS3 can penetrate.

-

Temperature: Crosslinking should be performed at 4°C (on ice).[6] This minimizes membrane fluidity and, more importantly, prevents active transport processes like endocytosis that could internalize surface-bound crosslinker.

-

pH: The NHS-ester reaction with primary amines is most efficient at pH 7-9.[7] However, the hydrolysis of the NHS ester also increases with pH, which deactivates the crosslinker.[6] Reactions should be performed in an amine-free buffer like PBS at a controlled pH, typically 7.4-8.0.

-

BS3 Concentration: While necessary for efficient crosslinking, excessively high concentrations can lead to off-target effects and potential cytotoxicity, which may damage the cell membrane.

Potential Consequences of Intracellular Entry

In the event of unintended intracellular entry, BS3 would no longer be a specific probe for surface proteins. The potential downstream consequences are significant.

Conceptual Pathway of Intracellular Disruption:

Caption: Potential cytotoxic cascade if BS3 gains entry into the cell's cytoplasm.

Intracellular BS3 would indiscriminately crosslink abundant cytosolic proteins, leading to the formation of high-molecular-weight aggregates. This could disrupt critical cellular processes, including signaling cascades and cytoskeletal function, ultimately inducing a stress response and potentially apoptosis. This underscores the importance of verifying its exclusive cell-surface action.

Conclusion

The chemical properties of Bis(sulfosuccinimidyl) suberate (BS3), specifically its charged sulfonate groups, make it a fundamentally membrane-impermeable crosslinker.[8] This characteristic is the cornerstone of its utility in selectively analyzing cell surface protein interactions.[6] For researchers and drug development professionals, BS3 remains a reliable and powerful tool, provided that experiments are conducted on healthy cells under controlled conditions (4°C, physiological pH) to prevent artifacts. The protocols outlined in this guide provide a framework for validating this critical assumption and ensuring the generation of accurate and reproducible data in the study of the cell surface interactome.

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. BS3 crosslinker, primary amine reactive crosslinker (CAS 127634-19-9) | Abcam [abcam.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. interchim.fr [interchim.fr]

The Homobifunctional Nature of BS3 Crosslinker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) suberate (BS3) is a powerful chemical crosslinking agent widely utilized in biological research to study protein-protein interactions, protein complex structures, and to conjugate molecules.[1][2] Its utility stems from its specific chemical characteristics, most notably its homobifunctional and hydrophilic nature. This in-depth technical guide will explore the core principles of BS3, its chemical properties, and provide detailed protocols for its application in experimental settings.

Core Principles of BS3 Crosslinker

BS3 is classified as a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[1] These reactive groups are N-hydroxysulfosuccinimide (Sulfo-NHS) esters located at both ends of an 8-carbon spacer arm.[3][4] This symmetrical architecture allows for the covalent linkage of two target molecules that are in close proximity.

The key features of BS3 that make it a versatile tool in protein chemistry are:

-

Amine-Reactivity: The Sulfo-NHS esters of BS3 specifically react with primary amines (-NH2), which are predominantly found on the side chain of lysine residues and the N-terminus of polypeptide chains.[1][5] This reaction forms a stable and essentially irreversible amide bond.[5]

-

Water-Solubility: Due to the presence of sulfonate groups, BS3 is highly soluble in aqueous solutions, eliminating the need for organic solvents that can denature or perturb protein structure.[1][3] This property is crucial for studying proteins in their native physiological conditions.[1]

-

Membrane Impermeability: The charged nature of the sulfonate groups prevents BS3 from passively crossing cell membranes.[1] This characteristic makes it an ideal reagent for selectively crosslinking proteins on the cell surface, allowing researchers to distinguish between extracellular and intracellular protein populations.[5][6]

-

Non-Cleavable Spacer Arm: The 8-atom (11.4 Å) spacer arm of BS3 is a stable aliphatic chain that is not cleavable under typical biological conditions.[1][7] This ensures that the crosslinked complex remains intact throughout the analysis.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of the this compound are summarized in the table below.

| Property | Value | References |

| Full Chemical Name | Bis(sulfosuccinimidyl) suberate | [7] |

| Alternative Names | Sulfo-DSS, BSSS | [7][8] |

| CAS Number | 82436-77-9 | [7] |

| Molecular Formula | C16H18N2O14S2Na2 | [7] |

| Molecular Weight | 572.43 g/mol | [3][7] |

| Spacer Arm Length | 11.4 Å | [7] |

| Reactivity | Primary amines (-NH2) | [1][5] |

| Solubility | Water-soluble | [1][3] |

| Membrane Permeability | Impermeable | [1][9] |

Reaction Mechanism

The crosslinking reaction of BS3 with primary amines proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

Caption: Reaction mechanism of BS3 with primary amines.

Experimental Protocols